molecular formula C16H12N3O4+ B7746218 [3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium

[3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium

Cat. No.: B7746218
M. Wt: 310.28 g/mol
InChI Key: OLWMQFUSASYMML-UHFFFAOYSA-O
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Description

[3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium: is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium typically involves a multi-component reaction. One common method is the domino Knoevenagel-Michael-cyclization reaction. This reaction involves the condensation of aromatic aldehydes, resorcinol, and malononitrile in the presence of a catalytic amount of sodium carbonate under grinding conditions . The reaction is efficient and can be carried out under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Formation of quinones and nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in cancer cell proliferation and inflammation .

Medicine: The compound’s pharmacological properties make it a candidate for drug development. It has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial activities .

Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the activity of kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation . The cyano and hydroxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Uniqueness: The presence of both the cyano and hydroxy-oxoazanium groups in [3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium makes it unique. These functional groups contribute to its high reactivity and potential for diverse chemical transformations. Additionally, the compound’s ability to interact with multiple molecular targets enhances its pharmacological potential.

Properties

IUPAC Name

[3-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]-hydroxy-oxoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c17-8-13-15(9-2-1-3-10(6-9)19(21)22)12-5-4-11(20)7-14(12)23-16(13)18/h1-7,15H,18H2,(H-,20,21,22)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWMQFUSASYMML-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)O)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)O)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N3O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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